molecular formula C9H20ClNO B13564747 2-(Pentan-3-yl)morpholinehydrochloride

2-(Pentan-3-yl)morpholinehydrochloride

Cat. No.: B13564747
M. Wt: 193.71 g/mol
InChI Key: MVPQGBQQGMDOIJ-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)morpholinehydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of morpholine, where the morpholine ring is substituted with a pentan-3-yl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)morpholinehydrochloride typically involves the reaction of morpholine with a pentan-3-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)morpholinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Pentan-3-yl)morpholinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pentan-2-yl)morpholinehydrochloride
  • 2-(Hexan-3-yl)morpholinehydrochloride
  • 2-(Butan-3-yl)morpholinehydrochloride

Uniqueness

2-(Pentan-3-yl)morpholinehydrochloride is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. The pentan-3-yl group provides distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-pentan-3-ylmorpholine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-3-8(4-2)9-7-10-5-6-11-9;/h8-10H,3-7H2,1-2H3;1H

InChI Key

MVPQGBQQGMDOIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CNCCO1.Cl

Origin of Product

United States

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